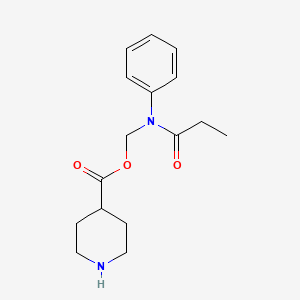
(N-phenylpropionamido)methyl piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-phenylpropionamido)methyl piperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N-phenylpropionamido)methyl piperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of N-benzyl piperidin-one-4, which is then subjected to various chemical reactions to introduce the phenylpropionamido and methyl groups. The key steps include:
Acylation: The piperidine derivative is acylated using propionic anhydride to introduce the propionamido group.
Hydrogenation: The acylated product is hydrogenated using a palladium on carbon (Pd/C) catalyst to reduce any double bonds.
Benzylation: The hydrogenated product is benzylated to introduce the benzyl group.
Reductive Amination: The final step involves reductive amination in the presence of phenylacetaldehyde to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(N-phenylpropionamido)methyl piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(N-phenylpropionamido)methyl piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (N-phenylpropionamido)methyl piperidine-4-carboxylate involves its interaction with opioid receptors in the central nervous system. The compound acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include the μ-opioid receptor, which is responsible for mediating pain relief. The activation of these receptors triggers a cascade of intracellular events, resulting in the inhibition of pain signals .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
Sufentanil: Another synthetic opioid with higher potency than fentanyl.
Alfentanil: A short-acting synthetic opioid used in anesthesia.
Uniqueness
(N-phenylpropionamido)methyl piperidine-4-carboxylate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to fentanyl and its analogs, this compound may exhibit different potency, duration of action, and side effect profiles .
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
(N-propanoylanilino)methyl piperidine-4-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-2-15(19)18(14-6-4-3-5-7-14)12-21-16(20)13-8-10-17-11-9-13/h3-7,13,17H,2,8-12H2,1H3 |
Clave InChI |
LWIPFSHTRDJUDD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(COC(=O)C1CCNCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



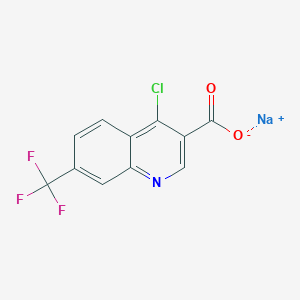
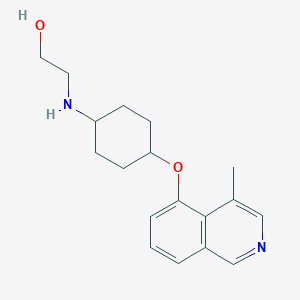
![tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11833190.png)
![3,5-Dimethyl-4-(3-(2-(methylsulfonyl)-5-(trifluoromethyl)pyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)isoxazole](/img/structure/B11833199.png)

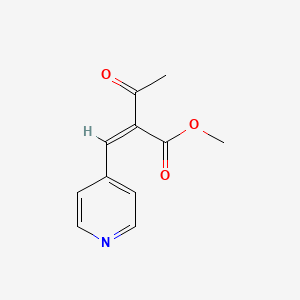
![1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one](/img/structure/B11833209.png)
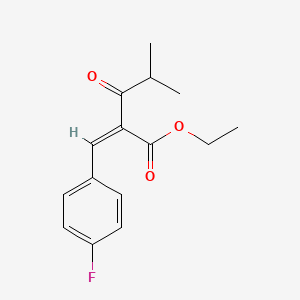
![N-benzyl({5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833216.png)

![4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11833225.png)
![2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11833233.png)

